6-Heptoxynaphthalene-2-carbaldehyde
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Overview
Description
6-Heptoxynaphthalene-2-carbaldehyde is an organic compound characterized by a naphthalene ring substituted with a heptoxy group at the 6-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Reimer-Tiemann reaction, which involves the formylation of 2-naphthol to introduce the aldehyde group . The heptoxy group can be introduced through an etherification reaction using heptanol and an appropriate catalyst .
Industrial Production Methods
Industrial production of 6-Heptoxynaphthalene-2-carbaldehyde may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-Heptoxynaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 6-Heptoxynaphthalene-2-carboxylic acid.
Reduction: 6-Heptoxynaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Heptoxynaphthalene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Heptoxynaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The heptoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxynaphthalene-1-carbaldehyde: Similar structure but with a hydroxyl group instead of a heptoxy group.
6-Methoxynaphthalene-2-carbaldehyde: Similar structure but with a methoxy group instead of a heptoxy group.
Uniqueness
6-Heptoxynaphthalene-2-carbaldehyde is unique due to the presence of the long heptoxy chain, which imparts distinct physical and chemical properties compared to its analogs.
Properties
Molecular Formula |
C18H22O2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
6-heptoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H22O2/c1-2-3-4-5-6-11-20-18-10-9-16-12-15(14-19)7-8-17(16)13-18/h7-10,12-14H,2-6,11H2,1H3 |
InChI Key |
NMVQYQZEBVVJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C=O |
Origin of Product |
United States |
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